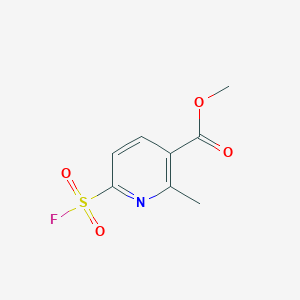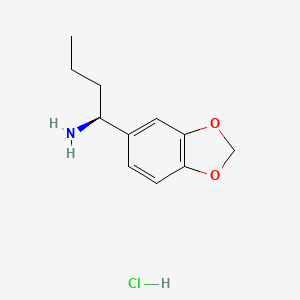![molecular formula C19H23N3O2 B2698934 Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 400086-78-4](/img/structure/B2698934.png)
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, which “Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate” likely falls under, has been the subject of numerous studies . For example, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación
Molecular Interaction with CB1 Cannabinoid Receptor
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and molecular modeling suggest the molecule's specific structural conformations contribute to its binding affinity, providing insights into the steric and electrostatic interactions essential for receptor antagonism. This research aids in understanding the molecular basis of receptor-ligand interactions, potentially guiding the design of new therapeutic agents targeting the CB1 receptor (Shim et al., 2002).
Antiproliferative Activity Against Cancer Cell Lines
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. The study highlights compounds with significant activity, suggesting their potential as anticancer agents. This research contributes to the ongoing search for effective cancer therapies, emphasizing the importance of structural variation in enhancing biological activity (Mallesha et al., 2012).
Synthesis of Thiazolidinones with Antimicrobial Properties
A novel series of thiazolidinone derivatives, synthesized from a key intermediate involving 1-pyridin-2-yl-piperazine, have been evaluated for their antimicrobial activity against a range of bacteria and fungi. The study showcases the synthesis process and the resulting compounds' effectiveness, contributing to the development of new antimicrobial agents. This work highlights the potential of structurally diverse thiazolidinones in combating microbial resistance, providing a foundation for future drug discovery efforts (Patel et al., 2012).
Metabolic Pathway Identification
The metabolism of a dopamine D(4)-selective antagonist, 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine, has been investigated in rats, monkeys, and humans. This study identifies two major metabolic pathways, including N-dealkylation and the formation of a novel mercapturic acid adduct, providing valuable insights into the biotransformation processes of this class of compounds. Understanding the metabolism of therapeutic agents is crucial for optimizing their pharmacokinetic properties and minimizing potential toxicity (Zhang et al., 2000).
Crystal Structure Analysis
The crystal structure of pymetrozine, a compound used as an antifeedant in pest control, has been determined, revealing the molecular conformation and interactions within the crystal lattice. This study provides a detailed view of the compound's structural features, contributing to the understanding of its mode of action and facilitating the design of novel pest control agents with optimized efficacy and safety profiles (Jeon et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-5-15(2)17(12-14)21-8-10-22(11-9-21)18-7-6-16(13-20-18)19(23)24-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSCVWRYZCESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

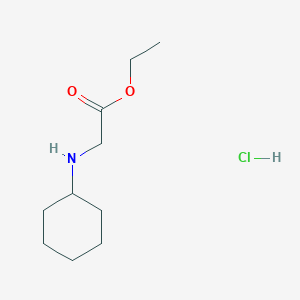

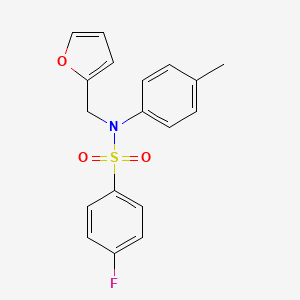


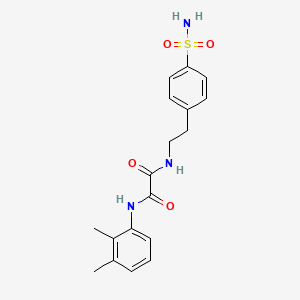


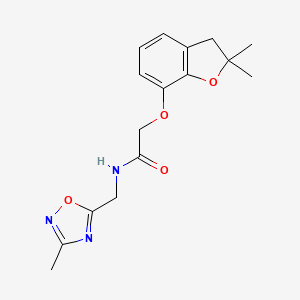

![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2698871.png)
![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)
